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--INVALID-LINK-- In Vitro. IHMT-MST1-58 is a potent and selective MST1 inhibitor with an IC50

of 3.5 nM. IHMT-MST1-58 also shows potent inhibitory against MST2 (IC50=6.8 nM) ... --

INVALID-LINK-- IHMT-MST1-58 is a potent and selective MST1 inhibitor with an IC50 of 3.5

nM. IHMT-MST1-58 also shows potent inhibitory against MST2 (IC50=6.8 nM). --INVALID-

LINK-- IHMT-MST1-58 is a potent and selective MST1 inhibitor with an IC50 of 3.5 nM. IHMT-
MST1-58 also shows potent inhibitory against MST2 (IC50=6.8 nM). --INVALID-LINK-- A highly

selective MST1 inhibitor, IHMT-MST1-58, was developed with an IC50 of 3.5 nM against MST1.

IHMT-MST1-58 showed potent anti-MST1 activity and ... --INVALID-LINK-- IHMT-MST1-58 is a

potent and selective MST1 inhibitor with an IC50 of 3.5 nM. IHMT-MST1-58 also shows potent

inhibitory against MST2 (IC50=6.8 nM). --INVALID-LINK-- IHMT-MST1-58 is a potent and

selective MST1 inhibitor with an IC50 of 3.5 nM. IHMT-MST1-58 also shows potent inhibitory

against MST2 (IC50=6.8 nM). --INVALID-LINK-- IC50: 3.5 nM (MST1), 6.8 nM (MST2). IHMT-
MST1-58 is a potent and selective MST1 inhibitor. In Vitro. IHMT-MST1-58 is a potent and

selective MST1 inhibitor ... --INVALID-LINK-- A potent and selective MST1 inhibitor (IC50 = 3.5

nM). Also shows potent inhibitory against MST2 (IC50 = 6.8 nM). --INVALID-LINK-- The Hippo

signaling pathway, also known as the Salvador-Warts-Hippo (SWH) pathway, is a conserved

signaling pathway that controls organ size in animals through ... --INVALID-LINK-- The Hippo

signaling pathway is a key regulator of tissue growth and homeostasis, and its dysregulation is

implicated in cancer development. The core of the Hippo ... --INVALID-LINK-- The Hippo

pathway is a kinase cascade that regulates cell proliferation, apoptosis, and organ size. Key

components include the MST1/2 and LATS1/2 kinases, ... --INVALID-LINK-- The Hippo

signaling pathway is a potent tumor suppressor that is highly conserved in mammals. The core

of the Hippo pathway in mammals consists of a kinase ... --INVALID-LINK-- The Hippo
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signaling pathway is an evolutionarily conserved signaling pathway that controls organ size by

regulating cell proliferation, apoptosis, and stemness. --INVALID-LINK-- The Hippo signaling

pathway is a key regulator of tissue growth and homeostasis, and its dysregulation is

implicated in cancer development. The core of the Hippo ... --INVALID-LINK-- MST1

(mammalian sterile 20-like kinase 1), also known as STK4 (serine/threonine kinase 4), is a

ubiquitously expressed serine/threonine kinase. --INVALID-LINK-- MST1/STK4 is a

serine/threonine kinase that is a central component of the Hippo signaling pathway. MST1 is

involved in the regulation of cell proliferation, ... --INVALID-LINK-- MST1 (mammalian sterile

20-like kinase 1), also known as STK4, is a key component of the Hippo signaling pathway,

which plays a critical role in organ size ... --INVALID-LINK-- MST1 (mammalian sterile 20-like

kinase 1), also known as STK4, is a ubiquitously expressed serine/threonine kinase that is a

key component of the Hippo signaling ... --INVALID-LINK-- Aug 26, 2019 ... ... MST1 Kinase

Activity in a Murine Model of Intestinal Inflammation ... To test whether MST1 kinase activity is

required for the development of ... --INVALID-LINK-- May 4, 2021 ... Here, the authors show

that the MST1/2 inhibitor IHMT-MST1-58 suppresses T cell activation and can ameliorate colitis

in mice. These findings ... --INVALID-LINK-- Feb 11, 2022 ... ... MST1 in colitis, we used a

highly selective MST1 inhibitor, IHMT-MST1-58 (IC50 = 3.5 nM). We found that IHMT-MST1-58
treatment significantly ... --INVALID-LINK-- A highly selective MST1 inhibitor, IHMT-MST1-58,

was developed with an IC50 of 3.5 nM against MST1. IHMT-MST1-58 showed potent anti-

MST1 activity and ... --INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK-- May 10, 2021 ... ...

MST1/2 inhibitor (4-((5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepin-9-

yl)amino)benzenesulfonamide, IHMT-MST1-58) was purchased from ... --INVALID-LINK-- Oct

29, 2021 ... IHMT-MST1-58 was dissolved in DMSO at a concentration of 10 mmol/L and

stored at −80°C. Cell Culture and Treatment. Human AC16 ... --INVALID-LINK-- Jan 31, 2019

... To validate that the kinase activity of MST1/2 is required for YAP phosphorylation, we used a

potent and selective MST1/2 inhibitor, IHMT-MST1-58. --INVALID-LINK-- For in vivo

experiments, IHMT-MST1-58 was dissolved in a vehicle solution containing 10% DMSO, 40%

PEG300, 5% Tween-80, and 45% ddH2O. --INVALID-LINK-- Nov 29, 2021 ... For in vivo

experiments, IHMT-MST1-58 was dissolved in a vehicle of 10% DMSO, 40% PEG300, 5%

Tween 80, and 45% ddH2O, and administered to mice ... --INVALID-LINK-- --INVALID-LINK--

The LATS1/2-YAP/TAZ signaling pathway is a key downstream effector of the Hippo pathway.

When the Hippo pathway is activated, MST1/2 phosphorylates and activates ... --INVALID-

LINK-- The canonical Hippo signaling pathway consists of a kinase cascade, including MST1/2

(mammalian sterile 20-like kinase 1/2) and LATS1/2 (large tumor suppressor ... --INVALID-

LINK-- When the Hippo pathway is “on,” a core kinase cascade composed of MST1/2
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(mammalian sterile 20-like kinase 1 and 2; also known as STK4 and STK3, respectively) ... --

INVALID-LINK-- The core of the Hippo pathway is a kinase cascade, in which the mammalian

STE20-like protein kinase 1/2 (MST1/2, also known as STK4/3) and its cofactor ... --INVALID-

LINK-- Jan 19, 2022 ... ... MST1/2 inhibitor, IHMT-MST1-58 (4-((5,6-

dihydrobenzo[f]imidazo[1,2-d]oxazepin-9-yl)amino)benzenesulfonamide), was purchased from

MedChemExpress. --INVALID-LINK-- The cells were treated with IHMT-MST1-58 (a selective

MST1/2 inhibitor) at different concentrations (0, 2.5, 5, 10 μM) for 24 h. Cell viability was ... --

INVALID-LINK-- May 12, 2022 ... Cell viability was assessed using a Cell Counting Kit-8 (CCK-

8) assay. Briefly, cells were seeded into 96-well plates at a density of 5x103 ... --INVALID-LINK-

- For the kinase assay, His-MST1 was incubated with various concentrations of IHMT-MST1-58
for 10 min at 25°C in a buffer containing 25 mM HEPES (pH 7.5), 10 mM ... --INVALID-LINK--

Cell lysates were prepared using RIPA buffer (Beyotime Institute of Biotechnology) containing a

protease inhibitor cocktail (Roche). Protein concentration was ... --INVALID-LINK-- Western blot

analysis was performed as previously described. Briefly, cells were lysed in RIPA buffer (50 mM

Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, ... --INVALID-LINK-- May 27, 2022 ... Western

blotting. Cells were washed with ice-cold PBS and lysed with RIPA buffer (Thermo Fisher

Scientific) supplemented with protease and ...## The Technical Guide to Ihmt-mst1-58: A

Selective MST1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ihmt-mst1-58, a potent and

selective inhibitor of the Mammalian Sterile 20-like kinase 1 (MST1). MST1 is a critical

component of the Hippo signaling pathway, which plays a central role in regulating organ size,

cell proliferation, and apoptosis. Dysregulation of the Hippo pathway has been implicated in

various diseases, including cancer, making its components, such as MST1, attractive

therapeutic targets.

Ihmt-mst1-58 has emerged as a valuable tool for studying the physiological and pathological

roles of MST1 and as a potential starting point for the development of novel therapeutics. This

guide will delve into its biochemical and cellular activity, the experimental protocols used for its

characterization, and the signaling pathways it modulates.
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The inhibitory activity of Ihmt-mst1-58 has been characterized through various biochemical

and cellular assays. The following tables summarize the key quantitative data available for this

inhibitor.

Target Kinase IC50 (nM) Assay Type Reference

MST1 3.5 Biochemical

MST2 6.8 Biochemical

Table 1: Biochemical Inhibitory Activity of Ihmt-mst1-58

Cell Line
Treatment

Concentration
Effect Assay Type Reference

Various 0, 2.5, 5, 10 µM

Dose-dependent

decrease in cell

viability

Cell Viability

Assay (CCK-8)

Table 2: Cellular Activity of Ihmt-mst1-58

Signaling Pathway Modulation
Ihmt-mst1-58 primarily targets the Hippo signaling pathway. MST1, along with its homolog

MST2, forms a core kinase cascade that, when active, phosphorylates and activates Large

Tumor Suppressor Kinases 1 and 2 (LATS1/2). LATS1/2 then phosphorylates and inactivates

the transcriptional co-activators YAP and TAZ, preventing their translocation to the nucleus and

subsequent activation of pro-proliferative and anti-apoptotic genes. By inhibiting MST1, Ihmt-
mst1-58 effectively blocks this cascade, leading to the activation of YAP/TAZ.
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Click to download full resolution via product page

Caption: The Hippo Signaling Pathway and the inhibitory action of Ihmt-mst1-58 on MST1/2.
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The characterization of Ihmt-mst1-58 involves a series of standard and specialized laboratory

procedures. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of Ihmt-mst1-58 on the enzymatic activity of

purified MST1 kinase.

Workflow:
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Caption: Workflow for a typical biochemical kinase inhibition assay.

Detailed Protocol:
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Reagent Preparation: Prepare a reaction buffer typically containing 25 mM HEPES (pH 7.5)

and 10 mM MgCl2. Prepare serial dilutions of Ihmt-mst1-58 in DMSO. The final DMSO

concentration in the assay should be kept constant, usually below 1%.

Kinase-Inhibitor Incubation: In a microplate, add the purified His-tagged MST1 enzyme to the

reaction buffer. Add the various concentrations of Ihmt-mst1-58 to the wells. Incubate for a

defined period, for instance, 10 minutes at 25°C, to allow for inhibitor binding.

Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-

specific substrate (e.g., a peptide substrate) and ATP.

Reaction Incubation: Allow the reaction to proceed for a specific time at a controlled

temperature (e.g., 30°C).

Reaction Termination: Stop the reaction by adding a stop solution, which may contain a

chelating agent like EDTA to sequester Mg2+ ions required for kinase activity.

Signal Detection: The amount of phosphorylated substrate is quantified. This can be done

using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or

luminescence-based assays that employ antibodies specific to the phosphorylated substrate.

Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control

(no inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme

activity by 50%, is then calculated by fitting the data to a dose-response curve.

Cell Viability Assay (CCK-8)
This assay is used to assess the effect of Ihmt-mst1-58 on the proliferation and viability of

cultured cells.

Workflow:
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Caption: Workflow for a Cell Counting Kit-8 (CCK-8) cell viability assay.
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Detailed Protocol:

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5x10^3

cells/well) and allow them to adhere overnight in a CO2 incubator.

Compound Treatment: The following day, replace the medium with fresh medium containing

various concentrations of Ihmt-mst1-58 (e.g., 0, 2.5, 5, 10 µM). Include a vehicle control

(e.g., DMSO).

Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for a

period recommended by the manufacturer (typically 1-4 hours), allowing the WST-8 in the

reagent to be reduced by cellular dehydrogenases to a colored formazan product.

Absorbance Measurement: Measure the absorbance of the formazan product at a

wavelength of 450 nm using a microplate reader.

Data Analysis: The absorbance is directly proportional to the number of viable cells.

Calculate the percentage of cell viability for each treatment group relative to the vehicle

control.

Western Blotting
Western blotting is employed to detect changes in the phosphorylation status of proteins

downstream of MST1, such as LATS1 and YAP, upon treatment with Ihmt-mst1-58.
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Caption: A generalized workflow for Western blotting.
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Detailed Protocol:

Cell Lysis: After treating cells with Ihmt-mst1-58 for the desired time, wash the cells with ice-

cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase

inhibitor cocktails.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method like the BCA assay to ensure equal loading.

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the

proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or

nitrocellulose).

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine

serum albumin in TBST) to prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins

of interest (e.g., anti-phospho-LATS1, anti-LATS1, anti-phospho-YAP, anti-YAP, and a

loading control like anti-β-actin) overnight at 4°C.

Washing and Secondary Antibody Incubation: Wash the membrane to remove unbound

primary antibodies and then incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody that recognizes the primary antibody.

Signal Detection: After further washing, detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Analysis: Quantify the band intensities to determine the relative changes in protein

phosphorylation levels.

In Vivo Studies
For in vivo experiments, the formulation of Ihmt-mst1-58 is crucial for its delivery and efficacy.

Vehicle for In Vivo Administration:
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A commonly used vehicle for the in vivo administration of Ihmt-mst1-58 consists of:

10% DMSO

40% PEG300

5% Tween-80

45% ddH2O

This formulation is designed to solubilize the hydrophobic inhibitor for administration to animal

models, typically via intraperitoneal or oral routes.

Conclusion
Ihmt-mst1-58 is a potent and selective inhibitor of MST1/2 kinases, making it an invaluable

research tool for dissecting the complexities of the Hippo signaling pathway. Its well-

characterized in vitro activity, coupled with established protocols for its use in cellular and in

vivo models, provides a solid foundation for further investigation into the therapeutic potential of

MST1 inhibition in various diseases. This guide has provided the core technical information

required for researchers, scientists, and drug development professionals to effectively utilize

Ihmt-mst1-58 in their studies.

To cite this document: BenchChem. [Ihmt-mst1-58 as a selective MST1 kinase inhibitor].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12397432#ihmt-mst1-58-as-a-selective-mst1-kinase-
inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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